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6-Bromo-5-methylquinolin-2(1H)-one

Cat. No.: B13682797
CAS No.: 99465-11-9
M. Wt: 238.08 g/mol
InChI Key: WHTMUKMEYXFSSM-UHFFFAOYSA-N
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Description

Significance of Quinolin-2(1H)-one Derivatives in Chemical Research

Quinolin-2(1H)-ones, also known as carbostyrils, are a class of heterocyclic compounds that have garnered substantial attention in the scientific community. researchgate.netekb.eg Their molecular architecture is present in a wide array of natural products and synthetically developed compounds that exhibit a broad spectrum of pharmacological properties. researchgate.netekb.eg These include potential applications as antibacterial, antimalarial, anticancer, and anti-inflammatory agents. ekb.egchemrj.org

The versatility of the quinolin-2(1H)-one scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its electronic and steric properties. This adaptability makes it a valuable building block in the synthesis of complex molecules and the development of new therapeutic agents. chemrj.org For instance, the presence of a halogen, such as chlorine, in the quinoline (B57606) ring has been a key feature in the development of drugs like the antimalarial chloroquine (B1663885) and the anticancer agent tipifarnib. ekb.eg Furthermore, some quinolin-2(1H)-one derivatives have been investigated for their potential as fluorescent markers and in the development of materials with unique optoelectronic properties. researchgate.net

Historical Context of 6-Bromo-5-methylquinolin-2(1H)-one Research and Its Analogues

The synthesis and study of quinolin-2(1H)-one derivatives have a long history, with foundational methods like the Knorr synthesis being pivotal in their preparation. researchgate.netpasteur.fr The Knorr reaction, which involves the condensation of a β-keto ester with an aniline (B41778), has been a cornerstone in accessing a variety of substituted quinolin-2(1H)-ones. researchgate.netpasteur.fr

Research into halogenated quinolinones, including bromo-substituted derivatives, has been driven by the observation that halogens can significantly influence a molecule's biological activity. The introduction of a bromine atom, as seen in this compound, can alter factors such as lipophilicity and metabolic stability, which are crucial for a compound's pharmacokinetic profile.

While specific historical research focusing exclusively on this compound is not extensively documented in early literature, the foundational work on the synthesis and properties of related bromo-quinolinone analogues has paved the way for the investigation of this particular compound. For example, the synthesis of 6-bromo-4-methylquinolin-2(1H)-one has been a subject of study, providing insights into the reactivity and synthetic pathways applicable to other methylated and brominated quinolinones. researchgate.netpasteur.frchemicalbook.com

Scope and Research Objectives for this compound Studies

Current and future research on this compound is multifaceted, with several key objectives:

Synthetic Methodology: A primary goal is to develop efficient and high-yielding synthetic routes to this compound and its derivatives. This includes optimizing existing methods and exploring novel synthetic strategies.

Chemical and Physical Properties: A thorough characterization of the compound's chemical and physical properties is essential. This includes determining its melting point, solubility, and spectral data, which are crucial for its identification and for predicting its behavior in various chemical environments.

Intermediate for Further Synthesis: this compound serves as a valuable intermediate for the synthesis of more complex molecules. Researchers aim to utilize the bromo and methyl functional groups as handles for further chemical transformations, leading to the creation of libraries of novel compounds with potentially enhanced biological activities. For instance, it can be a precursor for creating compounds used as inhibitors of cyclin-dependent kinases (CDKs) 4 and 6, which are targets in cancer therapy. chemicalbook.com

Exploration of Biological Activity: A significant objective is to investigate the potential biological activities of this compound and its derivatives. This involves screening these compounds against various biological targets to identify potential therapeutic applications.

Data Table of Compound Properties

PropertyValue
IUPAC Name This compound
CAS Number 99465-11-9 bldpharm.com
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol

The data in this table is compiled from publicly available chemical databases and may not represent the full extent of the compound's characterized properties.

Classical and Contemporary Synthetic Pathways for Quinolin-2(1H)-one Core Formation

The formation of the fundamental quinolin-2(1H)-one structure can be achieved through several well-established synthetic routes, each offering distinct advantages in terms of precursor availability and substitution patterns.

Knorr Quinoline Synthesis and its Application to this compound Precursors

The Knorr quinoline synthesis is a robust method for preparing 2-hydroxyquinolines (the tautomeric form of quinolin-2(1H)-ones) through the acid-catalyzed intramolecular cyclization of β-ketoanilides. wikipedia.org This reaction typically proceeds in two stages: first, the condensation of an aniline with a β-ketoester to form the β-ketoanilide intermediate, and second, the cyclization of this intermediate in the presence of a strong acid, such as sulfuric acid. wikipedia.org

For the specific synthesis of this compound, the key starting materials would be 4-bromo-3-methylaniline (B1294692) and a suitable β-ketoester, such as ethyl acetoacetate. The initial condensation yields the N-(4-bromo-3-methylphenyl)-3-oxobutanamide intermediate. Subsequent treatment with concentrated sulfuric acid induces an electrophilic aromatic substitution, where the enol form of the ketone attacks the aniline ring, followed by dehydration to yield the target quinolinone. A study on the synthesis of the isomeric 6-bromo-4-methylquinolin-2(1H)-one highlighted the importance of optimizing reaction conditions to favor the formation of the desired anilide over a competing crotonate byproduct. pasteur.frresearchgate.net

Table 1: Knorr Synthesis for this compound

Step Reactants Intermediate/Product Key Conditions
1. Condensation 4-Bromo-3-methylaniline, Ethyl acetoacetate N-(4-bromo-3-methylphenyl)-3-oxobutanamide Heat, optional catalyst

Pfitzinger Reaction and Analogous Condensation-Cyclization Routes

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org The reaction begins with the basic hydrolysis of isatin to form an intermediate keto-acid, which then condenses with a ketone or aldehyde to form an imine. Intramolecular cyclization and subsequent dehydration yield the quinoline ring. wikipedia.orgresearchgate.net

To adapt this for this compound, one could envision a modified pathway. A relevant variation is the Halberkann variant, which utilizes N-acyl isatins with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org For the target compound, a plausible precursor would be 5-bromo-N-acylisatin, which would react with a carbonyl compound like acetone to introduce the methyl group at the C-4 position (after initial formation and potential rearrangement) and ultimately form a 2-hydroxyquinoline derivative. Subsequent decarboxylation would be required to arrive at the final product.

Combes, Povarov, and Other Name Reactions for Quinoline Scaffolds

Other classical methods offer alternative disconnections for the quinoline core. The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. iipseries.orgwikipedia.org For this compound, 4-bromo-3-methylaniline would be reacted with a β-diketone like acetylacetone, followed by acid-catalyzed ring closure to form a 2,4-dimethyl-substituted quinoline. wikipedia.org While this provides the quinoline core, it doesn't directly yield the 2(1H)-one unless further modifications are made.

The Povarov reaction is a powerful method for synthesizing tetrahydroquinolines and quinolines via an inverse-electron-demand aza-Diels-Alder reaction. sci-rad.com It typically involves the reaction of an N-arylimine (formed in situ from an aniline and an aldehyde) with an electron-rich alkene. sci-rad.com More recent variations have expanded the scope of reactants to include arylacetylenes, which can act as both a diene precursor and a dienophile. acs.org A potential Povarov approach to the target scaffold could involve the reaction of an imine derived from 4-bromo-3-methylaniline with a suitable dienophile to construct the heterocyclic ring.

Other notable name reactions for quinoline synthesis include the Skraup synthesis (aniline, glycerol, sulfuric acid, and an oxidizing agent) and the Friedländer synthesis (condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group), though these are less direct for producing the specific 2(1H)-one substitution pattern. iipseries.org

Advanced Catalytic Approaches in this compound Synthesis

Modern organic synthesis increasingly relies on transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. These methods are applicable both for the de novo synthesis of the quinolinone ring and for its subsequent functionalization.

Palladium-Catalyzed Coupling Reactions (e.g., Ullmann, Heck, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis and offer multiple strategies for assembling the this compound framework.

The Heck reaction , the coupling of an unsaturated halide with an alkene, can be employed intramolecularly to form the quinolinone ring. wikipedia.org For instance, a suitably substituted N-acyl-2-iodoaniline derivative can undergo a Pd-catalyzed cyclization with an acrylate to construct the 3-substituted quinolin-2(1H)-one core. researchgate.netrsc.org

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. wikipedia.org This reaction can be used to construct the quinolinone ring system or to introduce substituents. A key application involves the selective amination of dihaloarenes. For example, studies on 6-bromo-2-chloroquinoline have shown that the C6-Br bond can be selectively functionalized with an amine via a Buchwald-Hartwig coupling in the presence of the C2-Cl bond, allowing for sequential and controlled derivatization. nih.govacs.org This selectivity offers a powerful tool for building complex molecules based on the quinoline scaffold.

The Ullmann condensation is a copper-catalyzed reaction for forming C-N and C-O bonds. acs.org Modern variations often use palladium or copper catalysts for domino reactions that can lead to heterocyclic systems. For example, a copper-catalyzed Ullmann-type C-N coupling followed by an enamine condensation can convert ortho-acylanilines and alkenyl iodides into multisubstituted quinolines. organic-chemistry.org

Table 2: Overview of Palladium-Catalyzed Reactions in Quinolinone Synthesis

Reaction General Transformation Potential Application for Target Compound
Heck Reaction C-C bond formation between an aryl halide and an alkene Intramolecular cyclization of a substituted 2-halo-N-acryloylaniline to form the quinolinone ring. nih.gov
Buchwald-Hartwig Amination C-N bond formation between an aryl halide and an amine Functionalization of a pre-formed dihaloquinoline precursor; ring-closing amidation. jk-sci.com

| Ullmann Coupling | C-N or C-O bond formation, typically Cu-catalyzed | Domino synthesis of the quinoline core from appropriate precursors. mdpi.com |

Transition Metal-Mediated C-H Activation and Functionalization

Direct C-H activation has emerged as a highly atom-economical and efficient strategy for modifying heterocyclic scaffolds. nih.gov This approach avoids the need for pre-functionalized starting materials (like halides or triflates) and allows for the direct introduction of new functional groups onto the quinoline ring. nih.gov Transition metals such as palladium, rhodium, and iridium are commonly used to catalyze these transformations. rsc.orgacs.org

For a molecule like this compound, C-H activation could be used to introduce additional substituents at various positions on either the carbocyclic or heterocyclic ring, depending on the catalyst and directing group employed. nih.govnih.gov For instance, the nitrogen atom in the quinoline ring (or the oxygen in the corresponding N-oxide) can direct metallation to specific C-H bonds, enabling regioselective arylation, alkylation, or amination. rsc.org This methodology provides a powerful avenue for the late-stage diversification of the this compound core, allowing for the rapid generation of analogues for structure-activity relationship studies.

An exploration into the synthesis of this compound reveals a landscape of evolving chemical methodologies. This article focuses on advanced and sustainable synthetic strategies, moving beyond traditional methods to explore photocatalytic, electrocatalytic, and green chemistry approaches. Furthermore, it delves into the mechanistic underpinnings of these transformations, examining the transient species that govern the path from reactants to products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO B13682797 6-Bromo-5-methylquinolin-2(1H)-one CAS No. 99465-11-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99465-11-9

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

6-bromo-5-methyl-1H-quinolin-2-one

InChI

InChI=1S/C10H8BrNO/c1-6-7-2-5-10(13)12-9(7)4-3-8(6)11/h2-5H,1H3,(H,12,13)

InChI Key

WHTMUKMEYXFSSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C=CC(=O)N2)Br

Origin of Product

United States

Structure Activity Relationship Sar Studies of 6 Bromo 5 Methylquinolin 2 1h One Derivatives

Impact of Substitution Patterns on Molecular Recognition and Binding

The introduction of various functional groups can lead to significant changes in binding affinity. For instance, electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy, hydroxyl) can alter the charge distribution across the quinolinone ring, affecting electrostatic or hydrogen-bonding interactions within a target's binding site. nih.gov The position of these substituents is equally crucial; a group at one position might establish a key hydrogen bond, while the same group at a different position could introduce steric hindrance, thereby weakening the interaction.

Table 1: Illustrative Impact of Substitution on a Quinolinone Core on Biological Activity (Hypothetical IC₅₀ Values) This table provides a generalized example of how different substituents might modulate the inhibitory concentration (IC₅₀) against a target protein, based on common SAR principles.

Substituent at R¹Substituent at R²Nature of SubstituentHypothetical IC₅₀ (µM)
-H-HUnsubstituted50
-Br-HElectron-withdrawing, Lipophilic15
-H-OHElectron-donating, H-bond donor/acceptor25
-Br-NO₂Strongly Electron-withdrawing5
-OCH₃-HElectron-donating, H-bond acceptor30

Role of the Bromo and Methyl Groups in Modulating Biological Activity

In the 6-Bromo-5-methylquinolin-2(1H)-one scaffold, the bromo and methyl groups at positions C6 and C5, respectively, play specific and significant roles in modulating the compound's interaction with biological targets.

The bromo group at the C6 position is a critical feature. Halogenation is a well-established strategy in medicinal chemistry for enhancing the biological potency of a lead compound. mdpi.com The introduction of a halogen, such as bromine, can have several effects:

Electronic Influence : As an electron-withdrawing group, bromine can alter the electron density of the quinolinone ring system, which can be crucial for binding interactions.

Increased Lipophilicity : The bromo group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and access intracellular targets. acs.org

Halogen Bonding : The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein's binding site, thereby anchoring the ligand and increasing its affinity.

Metabolic Stability : It can block positions susceptible to metabolic oxidation, potentially increasing the compound's biological half-life.

Studies on related quinoline (B57606) structures have demonstrated that substitution at the C6 position is often critical for activity. rsc.org For example, replacing a hydrogen with a fluorine atom at C6 in certain quinolone antibiotics dramatically increased their potency. nih.gov

Table 2: Contribution of Bromo and Methyl Groups to Biological Activity This table illustrates the generalized effects of the bromo and methyl groups on activity, based on common SAR findings.

Compound StructureKey GroupsLikely Contribution to Activity
Unsubstituted Quinolin-2-oneNoneBaseline (Scaffold) Activity
6-Bromo-quinolin-2-oneC6-BromoEnhanced potency via electronic effects, lipophilicity, and potential halogen bonding.
5-Methyl-quinolin-2-oneC5-MethylIncreased affinity through hydrophobic interactions; influences molecular orientation.
6-Bromo-5-methylquinolin-2-oneC6-Bromo & C5-MethylSynergistic effect of enhanced potency from the bromo group and favorable hydrophobic interactions from the methyl group.

Stereochemical Influence on Ligand-Target Interactions

The parent compound, this compound, is achiral and does not have stereoisomers. However, the introduction of chiral centers through further substitution on the core or on side chains makes stereochemistry a critical determinant of biological activity. Biological systems, particularly enzymes and receptors, are inherently chiral and often exhibit a high degree of stereoselectivity, meaning they interact differently with different stereoisomers of a ligand. nih.govnih.gov

For quinolinone derivatives that possess a stereocenter, it is common for one enantiomer to be significantly more potent than the other. The "eutomer" (the more active isomer) will have a three-dimensional arrangement of atoms that is complementary to the target's binding site, allowing for optimal interactions. The "distomer" (the less active isomer) will have a mismatched orientation, leading to weaker binding or no binding at all. nih.gov

For example, in a study of thieno[3,2-b]quinolin-8(4H)-one 1,1-dioxide derivatives as K(ATP) channel openers, the biological activity was found to be highly dependent on the absolute stereochemistry at the C9 position. The (-)-(9S) enantiomer of one derivative was identified as the significantly more potent isomer, highlighting the importance of a specific spatial arrangement for effective interaction with the ion channel. nih.gov Therefore, when designing new derivatives of this compound that incorporate chiral elements, controlling the stereochemistry is essential for achieving the desired biological effect.

Table 3: Example of Stereochemical Influence on Biological Activity for a Chiral Quinolinone Derivative This table provides a representative example based on findings for chiral heterocyclic compounds.

IsomerRelative ActivityReason for Difference
(S)-EnantiomerHighOptimal 3D fit in the chiral binding site, allowing for key interactions.
(R)-EnantiomerLow or InactivePoor complementary fit, leading to steric clashes or loss of essential binding interactions.
Racemic Mixture (1:1 of S and R)IntermediateActivity is an average of the two enantiomers, with only 50% of the mixture being highly active.

Rational Design Principles for Optimized Biological Activity (Excluding Clinical Efficacy)

Rational drug design aims to develop new molecules with improved biological activity based on an understanding of their SAR and interaction with a biological target. mdpi.com For optimizing derivatives of this compound, several design principles can be applied:

Structure-Based Design : If the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to predict how derivatives will bind. This approach allows for the design of new molecules with substituents that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target, thereby increasing binding affinity and potency. researchgate.net

Pharmacophore Modification : The existing this compound scaffold can be systematically modified. This includes exploring a variety of substituents at other available positions on the ring to probe the steric and electronic requirements of the binding site. For example, altering the size and nature of the group at the N1 position could lead to significant changes in activity.

Bioisosteric Replacement : This principle involves replacing certain functional groups with other groups that have similar physical or chemical properties (bioisosteres). For instance, the C5-methyl group could be replaced with an ethyl group to probe for additional hydrophobic interactions or with a chlorine atom to explore the effect of a different halogen. This can help fine-tune the molecule's properties for better target engagement.

Conformational Constraint : Introducing rigidity into the molecule, for example by incorporating rings or double bonds into side chains, can lock it into a biologically active conformation. This pre-organization reduces the entropic penalty of binding, which can lead to a significant increase in affinity for the target.

By applying these principles, new derivatives of this compound can be designed with the goal of achieving more potent and selective biological activity.

Computational and Theoretical Chemistry Applied to 6 Bromo 5 Methylquinolin 2 1h One Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. nih.govnih.govijcce.ac.ir These methods can predict a variety of molecular characteristics that are difficult to determine experimentally.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

For quinolinone derivatives, FMO analysis reveals how different substituents affect the electronic distribution and reactivity. nih.govresearchgate.net For instance, studies on various substituted quinolines have shown that the HOMO is typically localized over the quinoline (B57606) ring system, while the LUMO's position can be influenced by the nature and position of substituent groups. nih.gov An analysis of halogenated quinoline derivatives indicated that the introduction of different functional groups leads to variations in the HOMO-LUMO energy gap, which in turn affects the molecule's stability and reactivity. acs.org

To illustrate, consider the calculated FMO data for a series of generic quinoline derivatives from a representative study.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Quinoline Derivative A-6.25-2.503.75
Quinoline Derivative B-6.10-2.753.35
Quinoline Derivative C-6.40-2.453.95
Quinoline Derivative D-5.98-2.343.64
Quinoline Derivative E-6.53-2.593.94
This table presents hypothetical yet representative data based on published studies on quinolinone derivatives to illustrate the application of FMO analysis.

A high energy gap suggests greater stability and lower reactivity. nih.gov For 6-bromo-5-methylquinolin-2(1H)-one, the electron-withdrawing bromine atom and the electron-donating methyl group would be expected to influence the HOMO and LUMO energy levels, thereby modulating its reactivity profile.

Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for both electrophilic and nucleophilic attack. bhu.ac.innih.govrsc.org The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. bhu.ac.in Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and prone to electrophilic attack, while blue regions signify positive potential, indicating electron-deficient areas susceptible to nucleophilic attack. bhu.ac.in

Quantum chemical calculations can accurately predict various spectroscopic properties, including UV-Vis, IR, and NMR spectra. Time-dependent DFT (TD-DFT) is commonly used to simulate electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. nih.govijcce.ac.ir These theoretical predictions can aid in the interpretation of experimental spectra and the structural characterization of newly synthesized compounds. nih.govijcce.ac.ir For quinolinone derivatives, TD-DFT calculations have been successfully used to predict their absorption maxima, which are often in good agreement with experimental data. nih.gov

Similarly, theoretical calculations of vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts can be performed. nih.gov These computational predictions are invaluable for confirming the molecular structure of compounds like this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational methods are also pivotal in predicting how a molecule like this compound might interact with biological targets, a cornerstone of drug discovery and design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. jst.go.jpnih.gov This method estimates the binding affinity, often expressed as a docking score or binding energy, and identifies the key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-cation interactions) that stabilize the ligand-protein complex. jst.go.jpnih.gov

Numerous studies have employed molecular docking to investigate the interaction of quinolinone derivatives with various biological targets, such as enzymes and receptors. nih.govrsc.orgjst.go.jp For example, docking studies of quinolone derivatives as potential topoisomerase inhibitors have revealed how these molecules fit into the active site and interact with key amino acid residues. jst.go.jpjst.go.jp Similarly, quinoline derivatives have been docked into the active sites of HIV reverse transcriptase and acetylcholinesterase, with the results guiding the synthesis of more potent inhibitors. nih.govnih.gov

A hypothetical docking study of this compound against a protein kinase might yield the following results:

ParameterValue
Docking Score (kcal/mol)-8.5
Predicted Inhibition Constant (Ki) (µM)1.2
Key Interacting ResiduesLYS76, GLU91, LEU130, ASP161
Types of InteractionsHydrogen bond with LYS76, Hydrophobic interactions with LEU130
This table is a hypothetical representation of typical output from a molecular docking study.

Such data would suggest that this compound has a strong predicted binding affinity for the target, with specific interactions contributing to its stability in the binding pocket.

Molecular Dynamics (MD) simulations provide a dynamic view of the behavior of a ligand-protein complex over time, typically on the nanosecond to microsecond scale. nih.govnih.govacs.org MD simulations can assess the stability of the docked pose, reveal conformational changes in both the ligand and the protein upon binding, and provide a more refined estimation of the binding free energy. nih.govacs.org

For quinoline derivatives, MD simulations have been used to confirm the stability of their interactions with targets like acetylcholinesterase and telomerase. nih.govnih.gov These simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone to ensure the complex remains stable throughout the simulation. acs.org Furthermore, analysis of the simulation trajectory can highlight the persistence of key hydrogen bonds and other interactions, providing a more robust understanding of the binding mode. acs.org Applying MD simulations to a complex of this compound and a target protein would offer valuable insights into the dynamic stability of their interaction, which is crucial for predicting its potential as a bioactive agent.

Reaction Pathway and Mechanism Elucidation via Computational Methods

The elucidation of reaction mechanisms through computational methods, particularly Density Functional Theory (DFT), has become an indispensable tool in modern organic chemistry. These theoretical investigations allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies, providing a detailed, step-by-step understanding of how reactants transform into products.

For quinolinone systems, computational studies have shed light on various synthetic routes. For instance, the mechanism of the FeCl3-catalyzed synthesis of quinolines has been elucidated, and a metal-free approach to 3-arylquinolin-2-ones via a 1,2-aryl migration has been detailed through both experimental and computational lenses. acs.org These studies underscore the power of computational chemistry to unravel complex reaction cascades.

In the context of substituted quinolin-2(1H)-ones, computational analyses would typically be employed to investigate key synthetic steps such as cyclization reactions. The synthesis of the quinolinone core often involves the cyclization of a precursor molecule. Computational modeling can determine the most energetically favorable pathway for this ring-closure, identifying the key intermediates and transition states. For this compound, this would likely involve modeling the cyclization of a substituted aniline (B41778) derivative.

Furthermore, computational methods are crucial for understanding the regioselectivity of reactions. For example, in the synthesis of functionalized quinolinones, predicting which position on the quinolinone ring will react is vital. DFT calculations can determine the relative energies of different potential products, thereby predicting the observed regioselectivity.

While specific data tables for the reaction pathways of this compound are not available in the current body of literature, the following tables illustrate the type of data that would be generated from such a computational study, based on analogous systems.

Table 1: Hypothetical Calculated Relative Energies for a Key Reaction Step in the Formation of this compound

SpeciesDescriptionRelative Energy (kcal/mol)
Reactant Complex Initial association of reactants0.0
Transition State 1 First energetic barrier+15.2
Intermediate 1 A stable intermediate species-5.8
Transition State 2 Second energetic barrier+22.5
Product Complex Final association of products-12.3

This interactive table showcases the energy profile of a hypothetical reaction. The values are illustrative and represent the kind of data obtained from DFT calculations.

Table 2: Hypothetical Calculated NPA Charges on Key Atoms in a Reaction Intermediate

AtomPositionNPA Charge
C4Quinolinone Ring+0.25
C5Quinolinone Ring-0.15
C6Quinolinone Ring+0.05
BrSubstituent on C6-0.08
N1Quinolinone Ring-0.45

This interactive table presents hypothetical Natural Population Analysis (NPA) charges, which are crucial for understanding the electronic distribution and reactivity of the molecule during a reaction.

The insights gained from such computational studies are invaluable for optimizing reaction conditions, designing novel synthetic routes, and predicting the reactivity of new derivatives. The application of these powerful theoretical tools to this compound would undoubtedly deepen our understanding of its chemical nature and unlock its full potential in various scientific domains.

Advanced Spectroscopic Elucidation of 6 Bromo 5 Methylquinolin 2 1h One Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of an organic molecule. For 6-Bromo-5-methylquinolin-2(1H)-one, both ¹H and ¹³C NMR would provide critical information for structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for each of the non-equivalent protons in the molecule. The N-H proton of the lactam functionality is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 11.0-12.5 ppm, due to deshielding and potential hydrogen bonding. The protons on the quinolinone ring system will exhibit characteristic chemical shifts and coupling patterns. The H-3 and H-4 protons on the pyridinone ring will appear as doublets, coupled to each other (a typical J coupling constant would be around 9.5-10.0 Hz). The aromatic protons, H-7 and H-8, will also present as doublets, with their coupling reflecting their ortho relationship. The methyl group at the C-5 position will be a sharp singlet in the aromatic methyl region.

Based on data from structurally similar compounds like 6-methylquinolin-2(1H)-one and 6-bromoquinolin-2(1H)-one, the following assignments can be predicted. rsc.org

Predicted ¹H NMR Data

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
N-H ~12.0 br s -
H-4 ~7.8 d ~9.6
H-8 ~7.6 d ~8.8
H-7 ~7.4 d ~8.8
H-3 ~6.6 d ~9.6

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data by providing the chemical shift for each unique carbon atom. The carbonyl carbon (C-2) of the lactam will be the most downfield signal, typically appearing around δ 162-164 ppm. The quaternary carbons, including C-5, C-6, C-4a, and C-8a, will be identifiable by their chemical shifts and lack of signal in a DEPT-135 experiment. The carbon atom bearing the bromine (C-6) is expected to have its chemical shift influenced by the heavy atom effect.

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (δ, ppm)
C-2 ~163
C-8a ~140
C-4 ~138
C-5 ~135
C-7 ~133
C-8 ~122
C-3 ~121
C-6 ~118
C-4a ~116

Mass Spectrometry (MS and HRMS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

For this compound (molecular formula C₁₀H₈BrNO), the calculated monoisotopic mass is 236.9793 g/mol . HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, thus confirming the elemental composition. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) with nearly equal intensities, separated by 2 m/z units.

Fragmentation Patterns

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion is expected to undergo characteristic fragmentation. Based on the fragmentation of similar quinolinones, key fragmentation pathways would likely include the loss of a carbon monoxide molecule (CO) from the lactam ring, followed by the loss of the bromine atom (Br) or a hydrogen cyanide molecule (HCN). The presence of the methyl group might also lead to the formation of a stable tropylium-like ion through rearrangement. Analysis of MS/MS data for the related 6-bromoquinolin-2(1H)-one shows a prominent fragment corresponding to the loss of CO. nih.gov

Predicted Mass Spectrometry Data

m/z (Predicted) Ion Identity
237/239 [M+H]⁺
209/211 [M+H - CO]⁺
158 [M+H - Br]⁺

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be dominated by several key absorption bands. A broad absorption band in the region of 3200-3000 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amide (lactam). The most intense and characteristic band is expected to be the C=O stretching vibration of the lactam ring, which typically appears in the range of 1650-1680 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic and vinyl protons are expected just above 3000 cm⁻¹, while the C-H stretching of the methyl group will be just below 3000 cm⁻¹. The C-Br stretching vibration will appear in the fingerprint region, typically below 700 cm⁻¹.

Predicted IR Absorption Data

Wavenumber (cm⁻¹) Vibrational Mode
~3150 N-H stretch
~3050 Aromatic/Vinyl C-H stretch
~2950 Methyl C-H stretch
~1660 C=O stretch (Amide I)
~1600, 1550, 1480 Aromatic C=C stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The quinolin-2(1H)-one core represents a large, conjugated system. The absorption of UV radiation will promote electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), corresponding to π → π* transitions.

The parent quinolin-2(1H)-one shows several absorption bands in the UV region. The introduction of a bromine atom and a methyl group is expected to cause a bathochromic (red) shift in the absorption maxima due to their auxochromic effects, which extend the conjugation and influence the energy levels of the molecular orbitals. The spectrum would likely exhibit two or three main absorption bands, characteristic of the extended aromatic system.

Predicted UV-Vis Absorption Data

λmax (nm) (Predicted) Electronic Transition
~230 π → π*
~280 π → π*

X-ray Crystallography for Solid-State Structural Determination

While no specific crystal structure data for this compound has been published, its solid-state architecture can be predicted based on the known structures of similar quinolinone derivatives. X-ray crystallography would provide precise bond lengths, bond angles, and information about the three-dimensional packing of the molecules in the crystal lattice.

Electron Spin Resonance (ESR) Spectroscopy (If Applicable for Radical Intermediates/Metal Complexes)

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons. chemicalbook.comchemicalbook.com As this compound is a diamagnetic molecule with all electrons paired in its ground state, it is ESR-inactive.

However, ESR spectroscopy could become a relevant analytical tool under specific circumstances. For instance, if the compound were to undergo a one-electron reduction to form a radical anion, or a one-electron oxidation to form a radical cation, the resulting paramagnetic species could be characterized by ESR. Such studies could provide valuable information about the distribution of the unpaired electron spin density within the molecule's π-system. Additionally, if this compound were used as a ligand to form a complex with a paramagnetic metal ion, ESR could be employed to probe the electronic structure and coordination environment of the metal center.

In Vitro Biological Activity of this compound and Its Derivatives Remains Largely Unexplored

Despite the broad interest in quinolinone scaffolds in medicinal chemistry for their potential therapeutic applications, a comprehensive review of scientific literature reveals a significant gap in the documented in vitro biological activity of the specific chemical compound this compound and its derivatives. Extensive searches of scholarly databases have not yielded specific studies detailing the enzyme inhibition, receptor binding, antiproliferative, cytotoxic, antimicrobial, or antifungal properties of this particular molecule.

The quinolin-2(1H)-one core is a well-established pharmacophore, and various derivatives have been synthesized and evaluated for a wide range of biological activities. The introduction of a bromine atom and a methyl group at the 6- and 5-positions, respectively, of the quinolinone ring system results in the specific entity this compound. While this compound is commercially available, indicating its use in chemical synthesis, its biological profile has not been characterized in published research.

Research on structurally related compounds, such as other bromo-substituted quinolinones and quinazolinones, has shown promising results in several areas of drug discovery. For instance, various bromo-substituted heterocyclic compounds have demonstrated potent antiproliferative and cytotoxic effects against cancer cell lines, sometimes through mechanisms like the induction of apoptosis or the inhibition of key enzymes such as topoisomerases and protein kinases. Similarly, antimicrobial and antifungal activities are frequently reported for this class of compounds.

However, it is a fundamental principle in medicinal chemistry that small structural modifications can lead to significant changes in biological activity. Therefore, extrapolating the specific activities of this compound or its derivatives from related but structurally distinct molecules would be scientifically unfounded.

As of the latest available information, there are no public domain research articles or datasets that would allow for a detailed discussion on the following topics specifically for this compound:

In Vitro Biological Activity and Mechanistic Insights of 6 Bromo 5 Methylquinolin 2 1h One Derivatives

Antimicrobial and Antifungal Mechanisms of Action (In Vitro)

Specificity Against Bacterial and Fungal Strains

Consequently, the creation of an evidence-based article detailing the in vitro biological activity and mechanistic insights of 6-Bromo-5-methylquinolin-2(1H)-one and its derivatives is not possible at this time. The absence of such data highlights a potential area for future research within the field of medicinal chemistry.

Resistance Reversal Mechanisms

The ability of cancer cells and bacteria to actively transport therapeutic agents out of the cell is a primary mechanism of multidrug resistance (MDR). This process is often mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), and resistance-nodulation-division (RND) efflux pumps, like the AcrAB-TolC system in Gram-negative bacteria. Derivatives of the quinoline (B57606) scaffold have shown promise as inhibitors of these efflux pumps, thereby resensitizing resistant cells to conventional drugs.

While direct studies on this compound derivatives are limited, research on structurally related quinoline compounds provides insights into their potential as MDR modulators. For instance, certain quinoline derivatives have been demonstrated to inhibit the AcrAB-TolC efflux pump in multidrug-resistant Enterobacter aerogenes, leading to increased intracellular concentrations of antibiotics like chloramphenicol. nih.gov This suggests that derivatives of this compound may also function as efflux pump inhibitors (EPIs). The proposed mechanism involves the binding of the quinoline derivative to the efflux pump, either competitively or allosterically, thereby preventing the extrusion of the antibiotic.

Furthermore, herbal constituents containing quinoline alkaloids have been shown to modulate P-glycoprotein activity. nih.gov This modulation can occur through direct interaction with the ATP-binding site or substrate-binding sites of P-gp. nih.gov The potential for quinolinone derivatives to interact with and inhibit such transporters is an active area of investigation. The inhibition of these efflux pumps by this compound derivatives could restore the efficacy of existing antibiotics and anticancer drugs.

Table 1: Potential Resistance Reversal Mechanisms of Quinoline Derivatives

MechanismTargetObserved EffectPotential Implication for this compound Derivatives
Efflux Pump InhibitionAcrAB-TolC in Enterobacter aerogenesIncreased intracellular concentration of chloramphenicol. nih.govMay reverse antibiotic resistance in Gram-negative bacteria.
P-glycoprotein (P-gp) ModulationP-glycoprotein (ABCB1)Inhibition of P-gp mediated drug transport. nih.govMay reverse multidrug resistance in cancer cells.

Other Mechanistic Biological Activities (e.g., Anti-malarial, Anti-tubercular In Vitro Studies)

The quinoline core is central to several established anti-malarial drugs, including chloroquine (B1663885) and mefloquine. The rise of drug-resistant strains of Plasmodium falciparum necessitates the development of new anti-malarial agents. Quinoline derivatives continue to be a promising source of such compounds. nih.govnih.gov

The anti-malarial activity of quinolines is often attributed to their ability to interfere with the detoxification of heme in the parasite's food vacuole. nih.gov During hemoglobin digestion, toxic free heme is released, which the parasite polymerizes into non-toxic hemozoin. Quinoline derivatives can inhibit this polymerization process, leading to the accumulation of toxic heme and parasite death. nih.gov Studies on various quinoline derivatives have demonstrated their activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov While specific data for this compound derivatives is not available, their structural similarity to known anti-malarial quinolines suggests they may exhibit similar activity.

In the context of tuberculosis, caused by Mycobacterium tuberculosis, quinoline derivatives have also emerged as a significant class of inhibitors. saudijournals.comnih.gov The fluoroquinolones, a well-known class of antibiotics, target DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. nih.govnih.gov More recent research has identified other potential targets for quinoline derivatives in M. tuberculosis. A series of quinolone derivatives demonstrated excellent activity against multi-drug resistant (MDR) strains of M. tuberculosis, suggesting they may operate through novel mechanisms or are less susceptible to existing resistance mechanisms. rsc.org

Table 2: In Vitro Anti-malarial and Anti-tubercular Activities of Representative Quinoline Derivatives

Compound ClassOrganismActivityReference
Amino-alcohol quinolinesPlasmodium falciparum (resistant strains)Potent anti-malarial activity, synergistic with dihydroartemisinin. nih.gov nih.gov
Quinolone derivativesMycobacterium tuberculosis (MDR strain)MIC values in the range of 0.9–3 µg/mL. rsc.org rsc.org
2-phenyl quinoline derivativesMycobacterium tuberculosisSignificant antitubercular activity. saudijournals.com saudijournals.com

Elucidation of Molecular Targets and Signaling Pathways

Identifying the precise molecular targets and understanding the signaling pathways affected by a compound are crucial for drug development. For quinoline derivatives, several molecular targets have been proposed and, in some cases, validated.

In the realm of anti-malarial research, beyond the inhibition of hemozoin formation, the cytochrome bc1 complex (complex III) of the mitochondrial electron transport chain has been identified as a target for some quinoline derivatives. nih.gov Inhibition of this complex disrupts ATP synthesis, which is fatal to the parasite. The interaction of 6-halo-ubiquinone derivatives with the mitochondrial electron transfer system has been studied, indicating that such compounds can be reduced by succinate-ubiquinone reductase and oxidized by ubiquinol-cytochrome c reductase, thus participating in the electron flow. researchgate.net This suggests that this compound derivatives could potentially interact with this vital pathway.

For anti-tubercular activity, as mentioned, DNA gyrase is a well-established target for fluoroquinolones. nih.gov Molecular docking studies have been employed to understand the binding interactions of novel fluoroquinolone derivatives with the DNA gyrase enzyme from E. coli (PDB ID: 2XCT), providing a basis for the rational design of more potent inhibitors. nih.gov The structural features of quinolones, including the quinolone scaffold and various substituents, are crucial for their interaction with the enzyme's active site. nih.gov

In addition to established targets, the presence of a halogen atom, such as bromine at the 6-position of a quinazoline (B50416) ring (a related heterocyclic system), has been shown to enhance anticancer effects, potentially through improved binding to targets like the epidermal growth factor receptor (EGFR). nih.gov This highlights the importance of the specific substitution pattern on the quinoline ring for biological activity and target engagement.

Table 3: Potential Molecular Targets of Quinoline Derivatives

TargetOrganism/DiseaseMechanism of ActionSupporting Evidence
Cytochrome bc1 complexPlasmodium falciparum (Malaria)Inhibition of mitochondrial electron transport and ATP synthesis. nih.govActivity of ubiquinone derivatives. researchgate.net
DNA GyraseMycobacterium tuberculosis (Tuberculosis)Inhibition of DNA replication. nih.govMolecular docking studies of fluoroquinolones. nih.gov
Epidermal Growth Factor Receptor (EGFR)CancerInhibition of tyrosine kinase activity. nih.govStructure-activity relationships of 6-substituted quinazolines. nih.gov

Applications of 6 Bromo 5 Methylquinolin 2 1h One in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems

The presence of the bromine atom at the C6-position of 6-Bromo-5-methylquinolin-2(1H)-one is a key feature that allows for its use as an intermediate in the synthesis of more complex heterocyclic systems. This bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

For instance, a Suzuki coupling reaction could be employed to introduce a new aryl or heteroaryl group at the C6-position. This new substituent could then undergo an intramolecular cyclization to form a fused heterocyclic system. Imagine a scenario where the introduced group contains a carboxylic acid or an amino group, which could then react with a suitable functional group on the quinolinone core or a neighboring substituent to forge a new ring.

Similarly, the Buchwald-Hartwig amination would allow for the introduction of a variety of nitrogen-based functionalities. An introduced amino group, for example, could be acylated and subsequently cyclized to create a fused imidazole (B134444) or pyrazole (B372694) ring. These types of annulation reactions, where a new ring is built onto an existing scaffold, are fundamental strategies in the synthesis of complex polycyclic molecules with potential applications in materials science and medicinal chemistry.

While specific, published examples of such complex heterocyclic systems originating directly from this compound are not extensively documented, the known reactivity of bromo-substituted quinolinones strongly supports its potential in this area. The combination of the reactive bromine atom and the inherent functionality of the quinolinone ring system provides a versatile platform for the exploration of novel heterocyclic structures.

Scaffold for the Development of Diverse Chemical Libraries

In the field of drug discovery and materials science, the generation of chemical libraries containing a wide array of structurally diverse molecules is paramount. This compound serves as an excellent scaffold for the development of such libraries through a strategy known as diversity-oriented synthesis (DOS). The core principle of DOS is to generate a collection of molecules with a high degree of structural diversity from a common starting material.

The this compound scaffold offers multiple points of diversification:

The Bromine Atom: As mentioned previously, the bromine atom at the C6-position is a prime site for modification. A variety of substituents can be introduced at this position using transition metal-catalyzed cross-coupling reactions. This allows for the generation of a library of compounds with different electronic and steric properties at this position.

The Lactam Nitrogen: The nitrogen atom of the quinolinone ring can be alkylated or acylated with a wide range of reagents, introducing another layer of diversity.

The Quinolinone Core: The core itself can be further functionalized. For example, the C3-position of the quinolinone ring is often susceptible to electrophilic substitution, allowing for the introduction of additional functional groups.

By systematically varying the substituents at these different positions, a large and diverse library of compounds can be rapidly synthesized. This approach is highly valuable for screening campaigns aimed at identifying new molecules with desired biological activities or material properties. The quinolinone scaffold, in general, has been recognized for its utility in creating such libraries due to its synthetic tractability and its prevalence in biologically active molecules.

Point of Diversification Potential Reactions Introduced Functionality
C6-BromineSuzuki, Sonogashira, Heck, Buchwald-HartwigAryl, heteroaryl, alkynyl, alkenyl, amino groups
N1-PositionAlkylation, AcylationAlkyl chains, aromatic rings, functionalized acyl groups
C3-PositionElectrophilic substitutionHalogens, nitro groups, etc.

Precursor for Advanced Medicinal Chemistry Leads (Focus on Design, Not Clinical Trials)

The quinoline (B57606) and quinolinone motifs are considered "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound, as a functionalized derivative, is a valuable precursor for the design and synthesis of advanced medicinal chemistry leads.

The design of new drug candidates often involves the strategic modification of a known bioactive scaffold to optimize its properties, such as potency, selectivity, and pharmacokinetic profile. The bromine atom of this compound provides a convenient handle for medicinal chemists to explore the structure-activity relationships (SAR) of quinolinone-based compounds.

For example, in the context of developing new anticancer agents, researchers might synthesize a series of analogs where the bromine atom is replaced with different aromatic or heterocyclic groups. These modifications can influence how the molecule interacts with its biological target, potentially leading to improved efficacy. The methyl group at the C5-position can also play a crucial role in directing the binding of the molecule to its target and can influence its metabolic stability.

Future Research Directions and Unexplored Avenues for 6 Bromo 5 Methylquinolin 2 1h One

Development of Novel Synthetic Methodologies

Future research should focus on creating more efficient, versatile, and environmentally benign methods for synthesizing 6-bromo-5-methylquinolin-2(1H)-one and its analogues. While classical methods for quinoline (B57606) synthesis exist, modern organic chemistry offers avenues for significant improvement.

Key areas for exploration include:

Transition-Metal Catalysis: Palladium-catalyzed reactions, such as Liebeskind-Srogl cross-coupling and C-H functionalization, have been successfully used for synthesizing complex 3-(heteroaryl)quinolin-2(1H)-ones. nih.gov Applying and optimizing these methods for the this compound core could enable the rapid generation of diverse compound libraries. The bromine atom is particularly amenable to cross-coupling reactions like the Suzuki-Miyaura reaction, allowing for the introduction of various functional groups. smolecule.com

Multi-Component Reactions (MCRs): One-pot reactions involving 4-hydroxyquinolin-2(1H)-ones, various aldehydes, and other reagents have proven effective for building complex heterocyclic systems like pyrano[3,2-c]quinolines. researchgate.net Developing novel MCRs starting from or leading to the this compound scaffold would be a highly efficient strategy for creating structural complexity.

Flow Chemistry and Automation: Implementing continuous flow synthesis could offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processing. Automating these processes would further accelerate the synthesis and purification of new analogues for biological screening.

Biocatalysis: The use of enzymes, such as lipases, in the synthesis of quinolinone-related structures has been reported. researchgate.net Exploring enzymatic routes could lead to highly stereoselective and greener synthetic pathways.

Exploration of Undiscovered Biological Targets and Mechanisms

The known biological activities of quinolinone derivatives, including anticancer and antimicrobial effects, suggest that this compound may interact with a range of biological targets. smolecule.comnih.govontosight.ai

Future investigations should aim to:

Identify Novel Protein Targets: A significant breakthrough was the identification of the 90-kDa heat shock protein (Hsp90) as a target for quinolinone analogues. nih.gov High-throughput screening and proteomics approaches could be used to identify new protein binding partners for this compound. Given that related compounds show promise as anticancer agents by inducing apoptosis, exploring its effects on key regulators of cell death is a logical next step. nih.gov

Elucidate Mechanisms of Action: For any identified biological activity, determining the precise mechanism is crucial. For instance, if a derivative shows anticancer effects, studies should investigate its impact on cell cycle progression, signal transduction pathways, and apoptosis. nih.gov The analogue 6BrCaQ, for example, was found to downregulate several Hsp90 client proteins, including HER2 and Raf-1. nih.gov Similar mechanistic studies are needed for this compound.

Expand Therapeutic Areas: Research into quinolinones has largely focused on cancer. nih.govnih.gov However, related structures have shown potential as antibacterial, antimalarial, and neuroprotective agents. ontosight.ainuph.edu.uakorea.ac.kr Screening this compound and its derivatives against a wider panel of disease models, including infectious diseases and neurological disorders, could reveal entirely new therapeutic applications. For example, some 4-substituted quinolin-2(1H)-ones have been evaluated for N-methyl-D-aspartate (NMDA) receptor binding activity. korea.ac.kr

Advanced Computational Modeling for Predictive Design

Computational techniques are indispensable tools for accelerating drug discovery. Applying these methods to this compound can guide the synthesis of more potent and selective compounds.

Future efforts in this area should include:

Molecular Docking and Virtual Screening: Once a biological target is identified, molecular docking can be used to predict the binding mode and affinity of this compound and its virtual analogues. This approach has been successfully applied to quinazoline (B50416) derivatives targeting the Epidermal Growth Factor Receptor (EGFR). nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound-target complex, assessing the stability of interactions over time. nih.gov This helps in refining the design of analogues with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling: As a library of analogues is synthesized and tested, QSAR models can be built to correlate chemical structures with biological activity. nih.gov These models can then predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis.

Density Functional Theory (DFT) Analysis: DFT calculations can be used to understand the electronic structure, molecular orbitals (HOMO and LUMO), and thermodynamic stability of new analogues, providing deeper insight into their chemical reactivity and properties. nih.gov

Integration with Chemical Biology Techniques for Deeper Mechanistic Understanding

To move beyond simple binding assays, chemical biology tools can be employed to study the function and interaction of this compound in a cellular context.

Promising avenues include:

Development of Chemical Probes: Synthesizing tagged versions of this compound (e.g., with fluorescent dyes or biotin) would enable a variety of powerful experiments. Fluorescently tagged molecules can be used for cellular imaging to visualize their subcellular localization. chemimpex.com Biotinylated probes can be used for affinity purification-mass spectrometry (AP-MS) to pull down and identify cellular binding partners.

Photo-Affinity Labeling: Creating analogues with photo-reactive groups would allow for the formation of a covalent bond with the biological target upon UV irradiation. This is a powerful technique for unambiguously identifying the direct protein targets in a complex cellular lysate.

Activity-Based Protein Profiling (ABPP): If the compound is found to be an enzyme inhibitor, ABPP techniques can be used to assess its selectivity across entire enzyme families directly in native biological systems, providing a comprehensive view of its on- and off-target effects.

Design of Next-Generation this compound Analogues for Specific Research Applications

The ultimate goal of this foundational research is to design and create new molecules with tailored properties for specific applications, whether as therapeutic leads or as research tools.

Future design strategies should focus on:

Structure-Activity Relationship (SAR) Guided Optimization: Systematic modification of the this compound core is essential. Key positions for modification include the N1 position, the C3 and C4 positions, and the aryl ring via substitution of the bromine atom. nih.govresearchgate.net SAR studies will reveal which functional groups enhance potency and selectivity for a given biological target. nih.gov

Fragment-Based Drug Discovery (FBDD): FBDD is a powerful approach where small molecular fragments are screened for weak binding to a target. Hits can then be grown or linked to generate more potent leads. The this compound scaffold itself could be used as a starting fragment or combined with other fragments that bind to adjacent pockets on a target protein.

Conjugation and Pro-drug Strategies: To improve properties like solubility or cell permeability, this compound could be conjugated to other molecules, such as cell-penetrating peptides. Encapsulation in liposomes has been shown to improve the in vivo activity of a related quinolinone. nih.gov

Analogues for Materials Science: Beyond biology, quinoline derivatives have been explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). smolecule.comchemimpex.com The specific electronic properties conferred by the bromo- and methyl-substituents could make analogues of this compound interesting candidates for new functional materials.

Q & A

Q. What are the recommended synthetic routes for 6-Bromo-5-methylquinolin-2(1H)-one, and how can regioselectivity be controlled during bromination?

  • Methodological Answer : Bromination of quinolinone derivatives often occurs at the 5- or 8-position due to electronic and steric effects. For this compound, direct bromination of 5-methylquinolin-2(1H)-one using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (40–60°C) can achieve regioselectivity . Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm regiochemistry using 1H^1H-NMR to distinguish between C-5 and C-8 substitution patterns .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer : This compound is light-sensitive and hygroscopic. Store in amber glass vials under inert gas (argon or nitrogen) at –20°C. Conduct all weighing and handling in a glovebox or under subdued lighting to prevent photodegradation . Pre-dry solvents (e.g., DCM, acetonitrile) over molecular sieves for reactions involving this substrate .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • HRMS : Confirm molecular weight and isotopic pattern (e.g., C10H8BrNO\text{C}_{10}\text{H}_{8}\text{BrNO}, expected [M+H]+^+ = 238.9844) .
  • 1H^1H- and 13C^{13}\text{C}-NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ 160–170 ppm). Compare with computational predictions (DFT) to resolve overlapping signals .
  • X-ray crystallography : Resolve ambiguities in regiochemistry or tautomeric forms .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for functionalizing this compound?

  • Methodological Answer : Use density functional theory (DFT) to model reaction pathways. For example:
  • Calculate Fukui indices to predict electrophilic/nucleophilic sites for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Simulate transition states for SNAr reactions to evaluate substituent effects on reactivity .
  • Validate computational results with experimental kinetic studies (e.g., varying temperature, catalysts) .

Q. What strategies resolve contradictions in reported biological activity data for quinolinone derivatives?

  • Methodological Answer :
  • Purity Validation : Re-test compounds using orthogonal methods (HPLC, elemental analysis) to rule out impurities affecting bioassay results .
  • Assay Reproducibility : Standardize protocols (e.g., cell lines, incubation times) across labs. Use positive controls (e.g., known kinase inhibitors) to calibrate activity measurements .
  • Metabolite Screening : Use LC-MS to identify degradation products or metabolites that may interfere with activity .

Q. How can researchers design experiments to study the photophysical properties of this compound?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Measure absorbance in solvents of varying polarity (e.g., hexane vs. DMSO) to assess solvatochromism .
  • Fluorescence Quenching : Titrate with electron-deficient aromatics (e.g., nitrobenzene) to study excited-state interactions .
  • TD-DFT Calculations : Correlate experimental spectra with theoretical transitions to assign electronic states .

Q. What are the challenges in scaling up enantioselective syntheses of quinolinone derivatives, and how can they be addressed?

  • Methodological Answer :
  • Catalyst Optimization : Screen chiral ligands (e.g., BINAP, Josiphos) in asymmetric hydrogenation or alkylation reactions. Use high-throughput experimentation (HTE) to identify optimal conditions .
  • Byproduct Mitigation : Monitor diastereomer formation via chiral HPLC. Adjust reaction stoichiometry or temperature to suppress racemization .
  • Crystallization-Induced Dynamic Resolution (CIDR) : Exploit differential solubility of enantiomers during recrystallization .

Data Contradiction Analysis

Q. How should researchers interpret conflicting melting points reported for this compound?

  • Methodological Answer :
  • Polymorphism Screening : Recrystallize the compound from multiple solvents (e.g., ethanol, acetone) and analyze via DSC to identify polymorphic forms .
  • Purity Assessment : Compare melting ranges with elemental analysis data. Impurities >2% can depress melting points by 5–10°C .
  • Cross-Validate : Refer to independent databases (e.g., PubChem, Reaxys) to identify consensus values .

Safety and Compliance

Q. What safety protocols are essential for handling brominated quinolinones in academic labs?

  • Methodological Answer :
  • Ventilation : Use fume hoods for all synthetic steps involving bromine or HBr off-gassing .
  • Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .
  • Emergency Preparedness : Maintain accessible eyewash stations and train personnel in spill response (e.g., using vermiculite for solvent spills) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.